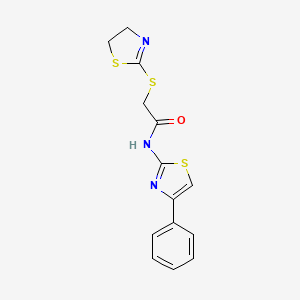

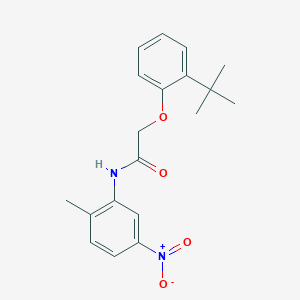

![molecular formula C23H29N3O2 B5551364 2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , typically involves strategic steps like Michael addition, stereoselective synthesis, and cyclization reactions. For instance, the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor has been described as a key step in divergent synthesis methods for such compounds, allowing for the introduction of various substituents into the spirocyclic framework (Yang et al., 2008). Similarly, stereocontrolled synthesis methods have been developed to achieve desired configurations within the spirocyclic structure, highlighting the complexity and precision required in synthesizing these compounds (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic units are joined at a single atom. The structure often features a chair conformation for cyclohexanone units within the spirocycles, with intermolecular hydrogen bonding and π-π stacking interactions playing significant roles in crystal packing and stability. Single-crystal X-ray studies have been pivotal in elucidating these structural details (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds like the one undergo various chemical reactions, leveraging their unique spirocyclic structure. Reactions involving nucleophilic addition, cyclization, and functional group transformations are common. For example, the intramolecular spirocyclization of pyridine substrates has been shown as an efficient approach to construct diazaspiro[5.5]undecane derivatives, demonstrating the reactivity and versatility of these compounds (Parameswarappa & Pigge, 2011).

科学的研究の応用

Stereochemically Controlled Synthesis

The synthesis of spirocyclic ethers and lactones, including similar compounds, has been explored through stereochemically controlled processes. These methods allow for precise control over the stereochemistry of the spirocyclic compounds, which is critical for their potential applications in medicinal chemistry and material science. For instance, Chibale et al. (1993) detailed the synthesis of spirocyclic compounds from cycloalkanones, highlighting the importance of stereochemical control in the synthesis of medium-sized carbocyclic rings Chibale, Hartley, Jenkins, Simons, Warren, & Richards, 1993.

Catalysis in Heterocyclic Synthesis

Aggarwal, Vij, and Khurana (2014) demonstrated an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a double Michael addition reaction. This synthesis pathway highlights the role of such compounds in the development of novel heterocyclic structures, potentially useful in drug discovery and development Aggarwal, Vij, & Khurana, 2014.

Applications in Chemokine-Mediated Diseases

Compounds within this chemical class have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases. Specifically, they have been proposed for the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis, underscoring their potential therapeutic value Norman, 2007.

Synthetic Methodologies for Diazaspiro Compounds

The development of synthetic methodologies for di- and triazaspiro compounds has been a focus of research, aiming at simplifying the synthesis and diversifying the applications of these compounds. For example, Parameswarappa and Pigge (2011) described a straightforward approach for constructing 3,9-diazaspiro[5.5]undecane derivatives, showcasing the versatility of these compounds in synthetic organic chemistry Parameswarappa & Pigge, 2011.

特性

IUPAC Name |

2-cyclopropyl-9-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-13-20(28-24-17)15-25-11-9-23(10-12-25)14-21(18-5-3-2-4-6-18)22(27)26(16-23)19-7-8-19/h2-6,13,19,21H,7-12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVURYAMYJDYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CC2)CC(C(=O)N(C3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

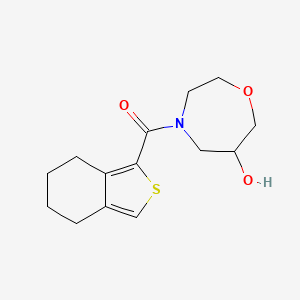

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

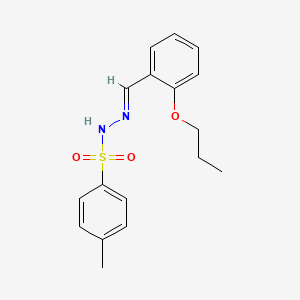

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

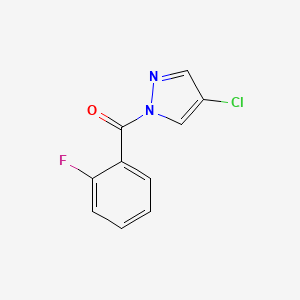

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)